molecular formula C17H15N3O3 B5621984 N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5621984
M. Wt: 309.32 g/mol
InChI Key: ZIPGURTZHWCUOX-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a furan-2-yl group at position 3 and an acetamide moiety bearing a benzyl group. Its synthesis likely follows protocols analogous to benzyloxy pyridazines (e.g., via nucleophilic substitution with benzyl halides under basic conditions) .

Properties

IUPAC Name

N-benzyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16(18-11-13-5-2-1-3-6-13)12-20-17(22)9-8-14(19-20)15-7-4-10-23-15/h1-10H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPGURTZHWCUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the benzyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety may produce dihydropyridazines.

Scientific Research Applications

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The furan ring and pyridazinone moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyridazinone core is a common scaffold in medicinal chemistry. Key structural analogs and their differences are summarized below:

Compound Name Substituents at Pyridazinone Position 3 Acetamide Side Chain Molecular Weight (g/mol) Key References
Target Compound Furan-2-yl N-benzyl 337.38 (calculated)
N-benzyl-2-[3-(2,3-dihydro-1H-indole-1-carbonyl)-6-oxopyridazin-1(6H)-yl]acetamide 2,3-Dihydroindole-1-carbonyl N-benzyl 388.42
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a) 4-(Methylthio)benzyl N-(4-bromophenyl) 445.34
N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide 3,5-Dimethylpyrazol-1-yl N-benzyl 337.38

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The furan-2-yl substituent (electron-rich) in the target compound may enhance π-π stacking interactions compared to bulkier groups like 2,3-dihydroindole-1-carbonyl .
  • Side Chain Flexibility : The N-benzyl acetamide moiety is conserved in multiple analogs, suggesting its role in target binding. Modifications such as N-(4-bromophenyl) (8a) introduce steric bulk and halogen-mediated hydrophobic interactions .

Pharmacological Evaluation

  • Anti-Inflammatory Activity: Pyridazinone derivatives with substituted benzyl groups (e.g., 4-methylthiobenzyl in 5a) show moderate inhibition of leukotriene synthesis via FLAP binding, a mechanism critical in inflammation .
  • Analgesic Potential: Bromobenzylidene-substituted analogs (e.g., S3) exhibit analgesic properties, suggesting that halogenation may enhance central nervous system penetration .
  • Formyl Peptide Receptor Modulation: Thioacetamide derivatives (e.g., 8a-c) demonstrate affinity for formyl peptide receptors, highlighting the pyridazinone scaffold’s versatility in targeting G-protein-coupled receptors .

Structure-Activity Relationships (SAR)

  • Position 3 Substituents: Furan-2-yl (target): Enhances solubility due to oxygen’s polarity but may reduce metabolic stability compared to arylthio groups .
  • Acetamide Modifications :
    • N-Benzyl: Balances lipophilicity and aromatic interactions, critical for blood-brain barrier penetration .
    • Halogenated aryl groups (e.g., 4-bromophenyl in 8a): Improve binding affinity but may introduce cytotoxicity risks .

Biological Activity

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a pyridazine ring fused with a furan moiety, which may contribute to its diverse biological effects.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₄O₂, and it has a molecular weight of 342.36 g/mol. The presence of both furan and pyridazine rings suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. While detailed mechanisms are still under investigation, preliminary studies suggest that it may inhibit certain kinase activities, which are crucial for cell signaling pathways involved in cancer progression.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in assays conducted on human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells, the compound demonstrated significant inhibition of cell proliferation at specific concentrations.
    Cell LineIC50 (µM)
    HT-2915.0
    BT-2012.5
    CCRF-CEM10.0
  • Mechanistic Insights : The compound's activity appears to be linked to its ability to induce apoptosis in cancer cells, possibly through the modulation of key signaling pathways such as the Src kinase pathway, which is vital for tumor growth and metastasis.

Src Kinase Inhibition

N-benzyl derivatives have been studied for their Src kinase inhibitory activity:

  • A related study found that compounds similar to this compound exhibited GI50 values ranging from 1.34 µM to 2.30 µM against engineered cell lines expressing active Src kinases. This suggests that the compound may also serve as a selective inhibitor of the Src family kinases, which are implicated in various cancers.

Case Study 1: Antiproliferative Activity

A study conducted on various derivatives of N-benzyl compounds revealed that modifications on the benzyl group significantly affected their biological activity. The most potent derivative showed an IC50 value of 8 µM against a panel of cancer cell lines, emphasizing the importance of structural optimization in enhancing anticancer properties.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of N-benzyl derivatives indicated that substituents on the benzyl ring can dramatically influence biological activity. For example, introducing electron-withdrawing groups increased potency against certain cancer types, while electron-donating groups decreased efficacy.

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